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molecular formula C8H12O2 B8684623 2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one CAS No. 61882-63-1

2-Ethyl-4-hydroxy-3-methylcyclopent-2-en-1-one

Cat. No. B8684623
M. Wt: 140.18 g/mol
InChI Key: FUEUSJHOAULLGQ-UHFFFAOYSA-N
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Patent
US04282372

Procedure details

2,4-Dimethyl-3-ethyl-2,5-dimethoxy-2,5-dihydrofuran (9.3 g) was added to a mixture of 100 ml of a buffer solution (pH 5; prepared from potassium hydrogen phthalate and sodium hydrogen carbonate) and tetrahydrofuran (50 ml), and the mixture was refluxed for 1 hour. The reaction solution was poured into water, saturated with sodium chloride and extracted three times with ethyl acetate. The ethyl acetate layer was concentrated, and the residue was distilled to obtain 4.3 g of 2-methyl-3-ethyl-cyclopent-2-en-4-on-1-ol.
Name
2,4-Dimethyl-3-ethyl-2,5-dimethoxy-2,5-dihydrofuran
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
buffer solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([O:12]C)[C:6]([CH2:7][CH3:8])=[C:5]([CH3:9])[CH:4]([O:10]C)O1.O1CCCC1.[Cl-].[Na+]>O>[CH3:9][C:5]1[CH:4]([OH:10])[CH2:1][C:2](=[O:12])[C:6]=1[CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
2,4-Dimethyl-3-ethyl-2,5-dimethoxy-2,5-dihydrofuran
Quantity
9.3 g
Type
reactant
Smiles
CC1(OC(C(=C1CC)C)OC)OC
Name
buffer solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC=1C(CC(C1CC)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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